molecular formula C6H9NO B1278294 4-Methyl-3-oxopentanenitrile CAS No. 29509-06-6

4-Methyl-3-oxopentanenitrile

Cat. No. B1278294
CAS RN: 29509-06-6
M. Wt: 111.14 g/mol
InChI Key: VKZGTORDNRVMIN-UHFFFAOYSA-N
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Description

4-Methyl-3-oxopentanenitrile is a chemical compound that has been the subject of various studies due to its interesting tautomeric equilibria and its ability to form metal complexes. The compound exhibits multiple tautomeric forms, which have been analyzed in both gas phase and solution. It is also notable for its ability to chelate metal ions, as demonstrated in its complex with nickel(II) .

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of 4-Methyl-3-oxopentanenitrile, the studies suggest that it can be synthesized in a way that allows for the formation of metal complexes. The synthesis likely involves the formation of oxime groups that exhibit ambidentate character, which are crucial for the chelation process in metal complexes .

Molecular Structure Analysis

The molecular structure of a nickel(II) complex containing 4-Methyl-3-oxopentanenitrile has been elucidated using Patterson methods and refined by least-squares methods. The compound forms a monoclinic cell with dimensions a= 8.468, b = 19.953, c = 8.419 A, and β= 107.66, containing 4 molecules per unit cell. The analysis reveals that the oximino nitrogen atom and the oximino oxygen atom are involved in chelation to the nickel atom, resulting in an essentially planar molecule .

Chemical Reactions Analysis

The reactivity of 4-Methyl-3-oxopentanenitrile is characterized by its tautomeric equilibria. The compound can exist in several tautomeric forms, including ketonitrile, nitrile-enol (E and Z), and keto-ketenimine. These forms have been studied using gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance spectrometry ((1)H NMR), revealing that the ketonitrile tautomer is favored in the gas phase. Theoretical calculations support these experimental findings .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-3-oxopentanenitrile are influenced by its tautomeric behavior. The study of tautomeric equilibria in gas phase and solution provides insights into the stability of different tautomers. For instance, the ketonitrile tautomer is favored in the gas phase, while both ketonitrile and enolnitrile tautomers coexist in solution. The tautomerization heats have been calculated and compared to evaluate solvent effects, which are crucial for understanding the compound's behavior in different environments .

Scientific Research Applications

Kinetic and Thermodynamic Control in Alkylation

4-Methyl-3-oxopentanenitrile is explored in studies like the alkylation of sydnone N-oxides. One study focused on the methylation of anionic 4-methylcarboxy 1,2,3-oxadiazolate 3-oxide, highlighting the different outcomes based on the conditions and reagents used, offering insights into the regioselectivity of these methylations. This illustrates the potential of new sydnone N-oxide derivatives accessed through N-alkylation, pivotal in understanding the stability and reactivity of such compounds (Bohle et al., 2007).

Oxidation Studies

Another study examined the oxidation of substituted 4-oxo-4-arylbutanoic acids by hexacyanoferrate(III) in an aqueous alkaline medium. This research proposed a mechanism involving enolate anion formation from the oxo compound, which is critical for understanding the oxidation processes of similar compounds (Pushparaj et al., 2005).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-methyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(2)6(8)3-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZGTORDNRVMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435912
Record name 4-methyl-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-oxopentanenitrile

CAS RN

29509-06-6
Record name 4-methyl-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-oxopentanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SS Pachore, NB Ambhaikar, V Siddaiah… - Journal of Chemical …, 2018 - Springer
… A mixture of 4-methyl-3-oxopentanenitrile 10i or 10ii (1.5 eq), aldehyde 6(a–m) (1.0 eq), urea (1.5 eq) and CuCl (0.01 eq) in MeOH containing concentrated \(\hbox {H}_{2} \hbox {SO}_{4…
Number of citations: 5 link.springer.com
XJ Dai, P Krolikowski, JI Murray, CS Wei… - The Journal of …, 2022 - ACS Publications
… Route scouting efforts commenced by first studying the organo-catalyzed formation of lactol 5 from 4-methyl-3-oxopentanenitrile (3) and crotonaldehyde (4a) (Scheme 1). We envisioned …
Number of citations: 2 pubs.acs.org
MW Rowbottom, R Faraoni, Q Chao… - Journal of medicinal …, 2012 - ACS Publications
The Ras/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in the regulation of cell growth, differentiation, and survival. Expression of …
Number of citations: 95 pubs.acs.org
LR Kadel - 2016 - soar.wichita.edu
… hydride) to produce 4-methyl-3-oxopentanenitrile. This was then reacted with DMF-DMA in toluene to produce 2-((dimethylamino)methylene)-4-methyl-3-oxopentanenitrile, which was …
Number of citations: 0 soar.wichita.edu
JR Kromer - 2022 - soar.wichita.edu
… The compound was also red in color but had a high yield of 4-methyl-3oxopentanenitrile according to mass spectrometry. Using this in the Tupper-Bray part 2 set of reactions also …
Number of citations: 0 soar.wichita.edu
C Choi, AA Carlo, CN Cronin, K Jing… - ACS Medicinal …, 2022 - ACS Publications
The metabolic oxidation of drug-like small molecules by aldehyde oxidase (AO) has commonly been mitigated through the incorporation of deuterium at the oxidation site. We report that …
Number of citations: 1 pubs.acs.org
BR Kim, HG Lee, SB Kang, KJ Jung, GH Sung, JJ Kim… - Tetrahedron, 2013 - Elsevier
We demonstrated the synthesis of β-ketonitriles, α,β-alkynones, and biscarbinols using tert-butoxide-assisted C(Cdouble bondO)–C (ie, acyl–C) coupling of esters under ambient …
Number of citations: 19 www.sciencedirect.com
J Gras - Drugs of the Future, 2021 - access.portico.org
… Condensation of 4-methyl-3-oxopentanenitrile (XV) with acetone (XVI) in the presence of Al2O3 in toluene gives 2-isobutyryl-3-methylbut-2-enenitrile (XVII), which is treated with DMF·…
Number of citations: 2 access.portico.org
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
… Synthesized using general procedure C4 from 4-methyl-3-oxopentanenitrile (100 mg, 0.900 mmol) to afford 278 mg of 10h (>100% yield) as a yellow oil after purification via automated …
Number of citations: 54 pubs.acs.org
L Anderson - 2009 - digitalcommons.usf.edu
The most common secondary structure of proteins is the alpha-helix. The alpha-helix can be involved in various protein-protein interactions (PPIs) through the recognition of three or …
Number of citations: 5 digitalcommons.usf.edu

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